2-Methoxy-3,5-dimethylpyrazine (MDMP) is a volatile organic compound belonging to the pyrazine family. It is known for its potent, distinctive aroma, often described as musty, earthy, moldy, or resembling wet cork, potatoes, and unripe hazelnuts. [, , , , , , ] MDMP is primarily recognized as a significant contributor to off-flavors in various products, including wine, cork stoppers, and hazelnuts. [, , , , , , , ] It has also been identified as a potential odor contaminant in aircraft manufacturing facilities. []
2-Methoxy-3,5-dimethylpyrazine is primarily sourced from natural processes involving the degradation of certain amino acids and sugars, especially during fermentation and aging processes in wine production. It can also be synthesized through various chemical reactions involving pyrazine derivatives. The compound falls under the broader classification of volatile organic compounds (VOCs) and is often studied for its impact on food and beverage quality, particularly in relation to aroma profiles .
The synthesis of 2-methoxy-3,5-dimethylpyrazine can be achieved through several methods:
The synthesis parameters such as temperature (typically moderate) and pH levels are critical for optimizing yields during both chemical and biological synthesis .
The molecular structure of 2-methoxy-3,5-dimethylpyrazine features a pyrazine ring with two methyl groups at positions 3 and 5 and a methoxy group at position 2. The structural formula can be represented as follows:
The compound's geometry allows for specific interactions with olfactory receptors, contributing to its characteristic aroma profile .
2-Methoxy-3,5-dimethylpyrazine can participate in various chemical reactions:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .
The mechanism by which 2-methoxy-3,5-dimethylpyrazine exerts its effects—particularly its aroma—relies on its volatility and interaction with olfactory receptors in humans. The compound's low odor threshold (approximately 2.1 ng/L in white wine) indicates its potency as an odorant.
Property | Value |
---|---|
Molecular Weight | 138.17 g/mol |
Boiling Point | Not well-defined |
Melting Point | Not well-defined |
Solubility | Soluble in organic solvents |
Odor Threshold | 2.1 ng/L (in white wine) |
These properties highlight the compound's volatility and reactivity, which are essential for its applications in flavor chemistry .
2-Methoxy-3,5-dimethylpyrazine has several notable applications:
Its potent aroma makes it significant not only from a sensory perspective but also in understanding microbial processes involved in fermentation and spoilage .
MDMP belongs to the pyrazine family, characterized by a six-membered heterocyclic ring containing two nitrogen atoms at opposing positions (1,4-diazine). The compound’s methoxy group at the 2-position and methyl groups at the 3- and 5-positions create a distinct electronic and steric profile. Key physicochemical properties include:
Table 1: Physicochemical Properties of MDMP
Property | Value | Measurement Conditions |
---|---|---|
Molecular Formula | C₇H₁₀N₂O | - |
Molecular Weight | 138.17 g/mol | - |
Boiling Point | 177.7 ± 35.0 °C | At 760 mmHg |
Vapor Pressure | 1.4 ± 0.3 mmHg | At 25 °C |
LogP (Partition Coefficient) | 1.67 (estimated) | - |
Water Solubility | 1633 mg/L | At 25 °C |
Flash Point | 62.2 ± 15.6 °C | Tagliabue Closed Cup (TCC) |
These properties are derived from experimental and computational analyses [1] [5] [8]. The planar pyrazine ring allows for π-electron delocalization, while substituents influence electron density and dipole moments. The methoxy group’s electron-donating effect enhances nucleophilicity at adjacent carbon atoms, affecting reactivity. Spectroscopic identifiers include the IUPAC Standard InChIKey (BXKLSVWRSUPMBO-UHFFFAOYSA-N
), which uniquely encodes its molecular structure [5] [8]. MDMP typically presents as a colorless to pale yellow liquid under standard conditions [3] [8].
MDMP was first isolated and identified in 2004 as a primary contributor to "fungal must" taint in wine corks. Researchers used gas chromatography/olfactometry (GC/O) and gas chromatography-mass spectrometry (GC-MS) to trace the compound’s origin in contaminated Australian wines [2]. The synthesis of an authentic reference standard from 2-hydroxy-3,5-dimethylpyrazine confirmed its identity. Key milestones include:
The compound’s incidence in ~40% of untreated natural corks highlighted its risk to global wine production [4]. Further investigations expanded its known occurrences beyond corks to oak wood chips used in wine aging, though toasting effectively degrades 93% of MDMP at 220 °C [4].
Pyrazines are nitrogen-containing heterocycles with substantial chemical and biological relevance. MDMP exemplifies how substituent positioning governs functionality:
Structural Taxonomy
Table 2: Positional Isomers of Methoxy-Dimethylpyrazines
Compound Name | CAS Number | Molecular Weight (g/mol) | Key Occurrences |
---|---|---|---|
2-Methoxy-3,5-dimethylpyrazine (MDMP) | 92508-08-2 | 138.17 | Wine corks, coffee, hazelnuts |
2-Methoxy-3-methylpyrazine | 2847-30-5 | 124.14 | Synthetic flavors |
3-Methoxy-2,5-dimethylpyrazine | 19846-22-1 | 138.17 | Earthy flavor formulations |
Functional Significance
Chemical Behavior
The electron-withdrawing pyrazine nitrogen atoms render the ring susceptible to electrophilic substitution at positions activated by methyl or methoxy groups. This reactivity enables synthetic modifications and degradation pathways, such as thermal decomposition during oak toasting [4] [8].
Table 3: Key Heterocyclic Pyrazines in Food and Environmental Chemistry
Compound | Molecular Formula | Aroma Threshold | Primary Sources |
---|---|---|---|
2-Methoxy-3,5-dimethylpyrazine | C₇H₁₀N₂O | 2.1 ng/L (wine) | Rhizobium spp., cork bark |
2,4,6-Trichloroanisole (TCA) | C₇H₅Cl₃O | 4–10 ng/L (wine) | Fungi, chlorinated phenols |
3-Isobutyl-2-methoxypyrazine | C₈H₁₂N₂O | 1–2 ng/L (wine) | Ladybeetles, grapes |
MDMP’s classification underscores how minor structural variations in heterocyclic compounds dramatically alter their biological activity and industrial significance [3] [4] [10].
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